
4,6-Dichloro-5-(3,5-dichlorophenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-5-(3,5-dichlorophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of chlorine atoms at positions 4 and 6 on the pyrimidine ring and at positions 3 and 5 on the phenyl ring. It is widely used in various fields due to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(3,5-dichlorophenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dichlorobenzonitrile and 2,4,6-trichloropyrimidine.
Reaction Conditions: The reaction between 3,5-dichlorobenzonitrile and 2,4,6-trichloropyrimidine is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature and Time: The reaction mixture is typically heated to a temperature range of 80-120°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
化学反应分析
Types of Reactions
4,6-Dichloro-5-(3,5-dichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine and phenyl rings can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted pyrimidines and phenyl derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
科学研究应用
4,6-Dichloro-5-(3,5-dichlorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4,6-Dichloro-5-(3,5-dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cell signaling and metabolic pathways.
Pathways Involved: It can inhibit the activity of enzymes like tyrosine kinases and disrupt cellular processes such as DNA replication and protein synthesis.
相似化合物的比较
Similar Compounds
- 4,6-Dichloro-2-(propylthio)pyrimidine-5-amine
- 2-Amino-5-fluoro-3,4-dichlorobiphenyl
Uniqueness
4,6-Dichloro-5-(3,5-dichlorophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C10H5Cl4N3 |
|---|---|
分子量 |
309.0 g/mol |
IUPAC 名称 |
4,6-dichloro-5-(3,5-dichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H5Cl4N3/c11-5-1-4(2-6(12)3-5)7-8(13)16-10(15)17-9(7)14/h1-3H,(H2,15,16,17) |
InChI 键 |
VUHDKKUBSKTVHR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(N=C(N=C2Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)

![6-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091718.png)

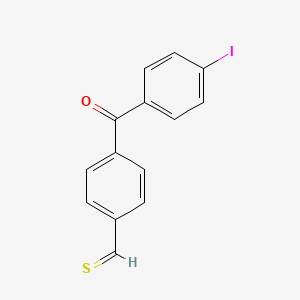

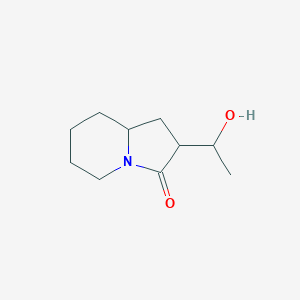
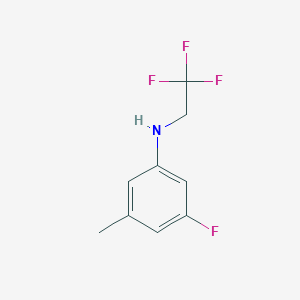
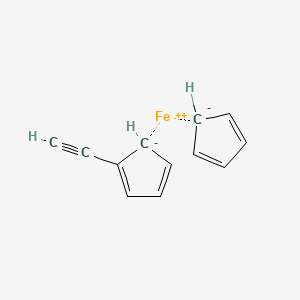
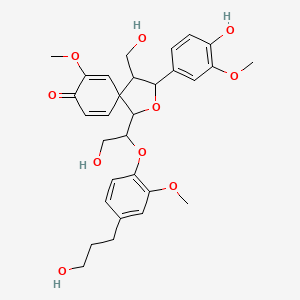

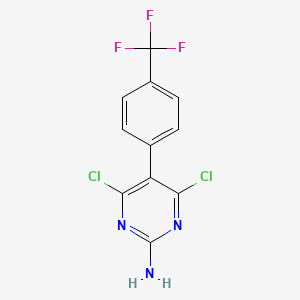
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(8H)-one, 3,8-dimethyl-](/img/structure/B13091785.png)
![2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13091789.png)
